4-(chloromethyl)-2,6-dipyridin-4-ylpyridine
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Overview
Description
4-(chloromethyl)-2,6-dipyridin-4-ylpyridine is an organic compound that features a pyridine ring substituted with a chloromethyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(chloromethyl)-2,6-dipyridin-4-ylpyridine typically involves the halomethylation of a pyridine precursor. One common method is the reaction of a pyridine derivative with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of safer and more environmentally friendly reagents is often considered in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-(chloromethyl)-2,6-dipyridin-4-ylpyridine can undergo various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction of the pyridine ring can yield dihydropyridine derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents such as dichloromethane.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Major Products Formed
Nucleophilic substitution: Substituted pyridine derivatives with various functional groups.
Oxidation: Pyridine N-oxides.
Reduction: Dihydropyridine derivatives.
Scientific Research Applications
4-(chloromethyl)-2,6-dipyridin-4-ylpyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders and infectious diseases.
Materials Science: The compound is utilized in the development of coordination polymers and metal-organic frameworks (MOFs) due to its ability to coordinate with metal ions.
Biological Studies: It serves as a ligand in the study of enzyme inhibition and receptor binding.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and as an intermediate in the production of agrochemicals.
Mechanism of Action
The mechanism of action of 4-(chloromethyl)-2,6-dipyridin-4-ylpyridine depends on its application:
Medicinal Chemistry: The compound can act as an inhibitor of specific enzymes or receptors by binding to their active sites, thereby blocking their activity.
Materials Science: In coordination polymers and MOFs, the compound coordinates with metal ions to form stable structures with unique properties such as high surface area and porosity.
Comparison with Similar Compounds
Similar Compounds
- 4-(bromomethyl)-2,6-dipyridin-4-ylpyridine
- 4-(iodomethyl)-2,6-dipyridin-4-ylpyridine
- 2,6-dipyridin-4-ylpyridine
Uniqueness
4-(chloromethyl)-2,6-dipyridin-4-ylpyridine is unique due to its specific reactivity and stability. The chloromethyl group provides a versatile handle for further functionalization, making it a valuable intermediate in organic synthesis. Compared to its bromomethyl and iodomethyl analogs, the chloromethyl derivative is more stable and less reactive, which can be advantageous in certain synthetic applications .
Properties
Molecular Formula |
C16H12ClN3 |
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Molecular Weight |
281.74 g/mol |
IUPAC Name |
4-(chloromethyl)-2,6-dipyridin-4-ylpyridine |
InChI |
InChI=1S/C16H12ClN3/c17-11-12-9-15(13-1-5-18-6-2-13)20-16(10-12)14-3-7-19-8-4-14/h1-10H,11H2 |
InChI Key |
WRQCVSUXFONPMF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C2=CC(=CC(=N2)C3=CC=NC=C3)CCl |
Origin of Product |
United States |
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